molecular formula C10H19NO3 B2586436 Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate CAS No. 2137082-44-9

Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate

Cat. No. B2586436
CAS RN: 2137082-44-9
M. Wt: 201.266
InChI Key: VPHHZLVEHNXCQU-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate have not been extensively studied. However, it is known to have low toxicity and is not expected to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate in lab experiments is its ease of synthesis. It can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its versatility, as it can be used in various fields, including medicinal chemistry, organic synthesis, and materials science. However, one of the limitations of using this compound is its relatively low potency as an enzyme inhibitor, which may limit its usefulness in certain applications.

Future Directions

There are several future directions for research on tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate. One direction is to investigate its potential as an inhibitor of other enzymes, particularly those involved in the replication of viruses. Another direction is to explore its potential applications in the synthesis of new compounds with pharmaceutical or materials science applications. Finally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

Tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate can be synthesized through a four-step process, starting from commercially available starting materials. The first step involves the protection of oxolane-2-carboxylic acid with tert-butyl dimethylsilyl chloride. The second step involves the reduction of the protected oxolane-2-carboxylic acid with lithium aluminum hydride to obtain the corresponding alcohol. The third step involves the reaction of the alcohol with formaldehyde and ammonium chloride to form the protected amino alcohol. The final step involves the deprotection of the tert-butyl group using trifluoroacetic acid to obtain the desired product.

Scientific Research Applications

Tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential inhibitor of various enzymes, including HIV-1 integrase, which is a key enzyme in the replication of the HIV virus. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various compounds. In materials science, this compound has been studied for its potential applications in the synthesis of metal-organic frameworks.

properties

IUPAC Name

tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-5-4-7(6-11)13-8/h7-8H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHHZLVEHNXCQU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.